CARBOXYMETHYL CELLULOSE

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

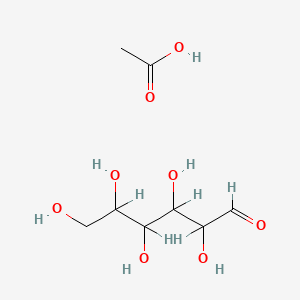

acetic acid;2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h1,3-6,8-12H,2H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHCJDRQFCCTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granular solid; [Sigma-Aldrich MSDS] | |

| Record name | Carboxymethyl cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9000-11-7 | |

| Record name | Carboxymethylcellulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethylcellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cellulose, carboxymethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, carboxymethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Carboxymethyl Cellulose (CMC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of Carboxymethyl Cellulose (B213188) (CMC), a pivotal cellulose derivative used extensively in pharmaceutical and research applications. We will explore its molecular architecture, synthesis, and key physicochemical properties, alongside detailed protocols for its characterization.

Core Chemical Structure

Carboxymethyl cellulose is a semi-synthetic, water-soluble anionic polymer derived from natural cellulose.[1] The foundational structure of cellulose is a linear polysaccharide chain composed of repeating β-D-glucopyranose units linked by β-1,4 glycosidic bonds.[2] The defining feature of CMC is the substitution of some of the hydroxyl (-OH) groups on the anhydroglucose (B10753087) units with carboxymethyl groups (-CH₂-COOH).[1][3] This modification is typically performed using its sodium salt form, sodium this compound.[1]

The introduction of these polar carboxymethyl groups disrupts the extensive hydrogen bonding network present in native cellulose, rendering the polymer soluble in water.[1][4] Each anhydroglucose unit in the cellulose backbone has three available hydroxyl groups for substitution, located at the C2, C3, and C6 positions.[5][6] The extent and location of this substitution are critical parameters that dictate the final properties of the CMC.

The chemical structure can be represented as follows, where 'R' can be a hydrogen atom or a carboxymethyl group:

Caption: Generalized structure of a this compound repeating unit.

Synthesis of this compound

The synthesis of CMC is a two-stage etherification process known as carboxymethylation.[7][8]

-

Alkalization (Mercerization): Natural cellulose, typically from wood pulp or cotton linters, is treated with a strong alkali, usually sodium hydroxide (B78521) (NaOH).[1][7] This step swells the cellulose fibers, breaking intermolecular hydrogen bonds and forming alkali cellulose. This increases the accessibility of the hydroxyl groups for the subsequent reaction.[7]

-

Etherification: The activated alkali cellulose is then reacted with monochloroacetic acid (ClCH₂COOH) or its sodium salt (ClCH₂COONa).[1][4][7] This results in the nucleophilic substitution of the hydroxyl groups with carboxymethyl groups, forming CMC. The reaction also produces byproducts like sodium chloride and sodium glycolate, which may be removed in a subsequent purification step for food and pharmaceutical grades.[1][9]

The overall synthesis workflow can be visualized as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound structure - Cellulose Ether manufacturers [cellulosemanufacturer.com]

- 4. hpmcproducer.com [hpmcproducer.com]

- 5. celluloseether.com [celluloseether.com]

- 6. researchgate.net [researchgate.net]

- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 9. ukm.my [ukm.my]

A Comprehensive Technical Guide to Determining the Degree of Substitution of Carboxymethyl Cellulose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core methodologies for determining the degree of substitution (DS) of carboxymethyl cellulose (B213188) (CMC), a critical parameter influencing its physicochemical properties and performance in pharmaceutical and other applications. The degree of substitution, defined as the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, dictates solubility, viscosity, and biocompatibility, making its accurate measurement essential for quality control and formulation development.

Introduction to Degree of Substitution

Carboxymethyl cellulose is a cellulose ether derivative where some of the hydroxyl groups of the glucopyranose monomers are substituted with carboxymethyl groups. The DS can theoretically range from 0 to 3. Commercial grades of CMC typically have a DS between 0.4 and 1.5.[1] The solubility of CMC is significantly influenced by its DS; for instance, CMC is generally swellable but insoluble in water at a DS below 0.4.[2]

Core Methodologies for DS Determination

Several analytical techniques are employed to determine the DS of CMC, ranging from classical wet chemistry methods to modern spectroscopic techniques. The choice of method often depends on the required accuracy, precision, sample type, and available instrumentation.

Titration-Based Methods

Titration methods are the most established and widely used techniques for DS determination. They are based on the acidic nature of the carboxymethyl groups.

This is a classic and highly accurate method for determining the DS of CMC.[3][4] The principle involves converting the sodium salt form of CMC (NaCMC) to its insoluble free acid form (HCMC) by treatment with a strong acid. The purified HCMC is then reacted with a known excess of a standard sodium hydroxide (B78521) solution. The unreacted sodium hydroxide is subsequently titrated with a standard acid, allowing for the calculation of the amount of sodium hydroxide that reacted with the HCMC, which is directly proportional to the number of carboxymethyl groups.

Experimental Protocol: Acid-Base Back Titration

-

Sample Preparation (Conversion to Acid Form):

-

Weigh accurately about 1 g of the NaCMC sample into a beaker.

-

Add 100 mL of an ethanol (B145695)/water mixture (e.g., 80% ethanol) and stir to form a slurry.

-

Acidify the slurry by adding 5 mL of concentrated hydrochloric acid or nitric acid while stirring.[5][6]

-

Heat the mixture to boiling for 5-10 minutes and then continue stirring for another 10-20 minutes without heating.[5][7]

-

Allow the precipitate (HCMC) to settle.

-

-

Purification of HCMC:

-

Decant the supernatant liquid.

-

Wash the HCMC precipitate with 80% ethanol at 60°C multiple times until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).[8][9]

-

Finally, wash the precipitate with anhydrous methanol (B129727) and dry it in an oven at 105°C for 3 hours.[5]

-

-

Titration:

-

Accurately weigh about 0.5 g of the dried HCMC into an Erlenmeyer flask.

-

Add 100 mL of deionized water and a known excess volume (e.g., 25.00 mL) of a standardized sodium hydroxide solution (e.g., 0.1 M NaOH).

-

Stir the mixture until the HCMC is completely dissolved.

-

Add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate the excess sodium hydroxide with a standardized hydrochloric acid solution (e.g., 0.1 M HCl) until the pink color disappears.

-

-

Calculation of DS: The degree of substitution is calculated using the following formula: DS = (0.162 * A) / (1 - 0.058 * A) Where: A = (V₀C₀ - V₁C₁) / m

-

0.162 is the molar mass of the anhydroglucose unit ( g/mmol ).[5]

-

0.058 is the net increase in molar mass for each carboxymethyl group substitution ( g/mmol ).[5]

-

V₀ is the volume of NaOH solution added (mL).

-

C₀ is the concentration of the NaOH solution (mol/L).

-

V₁ is the volume of HCl solution used for titration (mL).

-

C₁ is the concentration of the HCl solution (mol/L).

-

m is the mass of the dried HCMC sample (g).

-

In this method, the purified HCMC is dispersed in water and directly titrated with a standard sodium hydroxide solution.[3] While simpler than back titration, it can yield lower DS values, especially for CMC with a high degree of substitution, due to difficulties in endpoint detection.[3][4]

Experimental Protocol: Direct Titration

-

Sample Preparation: Prepare and purify the HCMC as described in the back titration method.

-

Titration:

-

Disperse a known weight of the dried HCMC in deionized water.

-

Titrate the dispersion with a standardized NaOH solution using phenolphthalein as an indicator until a persistent pink color is observed.

-

Potentiometric titration offers higher precision and is particularly useful for colored or turbid solutions where visual indicators are not suitable.[10] The titration is monitored by measuring the potential difference (pH) as a function of the titrant volume. The endpoint is determined from the inflection point of the titration curve.[11][12]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare the HCMC sample as previously described.

-

Titration:

-

Disperse a known weight of HCMC in deionized water in a beaker.

-

Immerse a calibrated pH electrode and a reference electrode into the dispersion.

-

Titrate the sample with a standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration well past the equivalence point.

-

-

Endpoint Determination: The equivalence point is determined by plotting the pH versus the volume of NaOH added. The endpoint corresponds to the point of maximum slope on the titration curve, which can be more accurately found by plotting the first or second derivative of the curve.[12]

This method involves monitoring the change in electrical conductivity of the solution during titration. While less common for DS determination of CMC, it relies on the principle that the mobility of H+ ions is significantly higher than that of Na+ ions. During the titration of HCMC with NaOH, the conductivity decreases as H+ ions are replaced by Na+ ions. After the equivalence point, the conductivity increases due to the addition of excess NaOH. The endpoint is the minimum point on the conductivity-titrant volume plot.

Spectroscopic Methods

Spectroscopic techniques offer non-destructive and often more rapid analysis compared to titration methods.

NMR spectroscopy, particularly 13C NMR and High-Resolution Magic Angle Spinning (HR-MAS) 13C NMR, is a powerful and direct method for determining the DS without the need for chemical conversion of the sample.[13][14] It also provides valuable information on the distribution of carboxymethyl substituents at the C2, C3, and C6 positions of the anhydroglucose unit.[15] Quantitative 13C NMR spectra allow for the determination of the composition of unsubstituted and variously substituted anhydroglucose units, from which the overall DS can be calculated.[15][16]

Experimental Protocol: 1H NMR Spectroscopy (after hydrolysis)

-

Sample Hydrolysis:

-

Hydrolyze the CMC sample to its constituent glucose and carboxymethylated glucose units using a strong acid (e.g., sulfuric acid).

-

-

NMR Analysis:

-

Dissolve the hydrolyzed sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire the 1H NMR spectrum.

-

The DS is calculated by integrating the signals corresponding to the anomeric protons and the protons of the carboxymethyl groups.[17]

-

FTIR spectroscopy is primarily used for the qualitative confirmation of carboxymethylation. The appearance of a strong absorption band around 1600 cm⁻¹ (asymmetric stretching of the carboxylate group) and a band around 1420 cm⁻¹ (symmetric stretching) confirms the presence of carboxymethyl groups.[18][19][20] While not a primary quantitative method, a correlation can be established between the intensity of these characteristic peaks and the DS, often requiring a calibration curve prepared from samples with known DS values.[17][21]

Other Methods

This gravimetric method involves the complete combustion of the NaCMC sample at a high temperature (e.g., 700°C).[6][22] The organic part is burned off, leaving a residue of sodium oxide or sodium sulfate (B86663) (if sulfuric acid is added), which is then quantified. The sodium content is used to calculate the DS. This method is considered classic and accurate but is time-consuming and can be affected by inorganic impurities.[6][14]

Experimental Protocol: Ashing Method

-

Sample Preparation: Accurately weigh about 1 g of the dried NaCMC sample into a porcelain crucible.

-

Ashing:

-

Gently heat the sample on an electric furnace to carbonize it without smoke.

-

Transfer the crucible to a muffle furnace and heat at 700 ± 25°C for at least 15 minutes until complete ashing.[22]

-

Cool the crucible in a desiccator.

-

-

Titration of Ash:

-

Calculation: The DS is calculated based on the amount of sulfuric acid consumed by the sodium oxide.

Data Presentation

Table 1: Comparison of Key Methods for DS Determination of CMC

| Method | Principle | Advantages | Disadvantages | Typical DS Range |

| Back Titration | Acid-base titration of the purified acid form of CMC. | High accuracy and precision; considered a reference method.[3][4] | Time-consuming; involves multiple steps of conversion and purification. | Up to ~1.5 |

| Direct Titration | Direct titration of the acid form of CMC with a base. | Simpler and faster than back titration. | Less accurate, especially for high DS values; endpoint detection can be difficult.[3] | Lower DS values |

| Potentiometric Titration | Monitoring pH change during titration to determine the endpoint. | High precision; suitable for colored/turbid solutions; automatable.[10] | Requires specialized equipment (potentiometer, electrodes). | Full range |

| NMR Spectroscopy | Direct measurement of carboxymethyl groups relative to anhydroglucose units. | Non-destructive; provides information on substituent distribution; high accuracy.[13][15] | Requires expensive instrumentation and expertise for data interpretation. | Full range |

| FTIR Spectroscopy | Correlation of the intensity of carboxylate peaks with DS. | Rapid and simple for qualitative analysis. | Primarily qualitative; quantitative analysis requires calibration with standards.[17] | N/A (Qualitative) |

| Ashing Method | Gravimetric determination of sodium content after combustion. | Classic and accurate reference method. | Time-consuming; susceptible to errors from inorganic impurities.[6][14] | Full range |

Mandatory Visualizations

Experimental Workflow for Back Titration

Caption: Workflow for DS determination by acid-base back titration.

Logical Relationship of CMC Forms

References

- 1. metrohm.com [metrohm.com]

- 2. researchgate.net [researchgate.net]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch (2005) | Željko Stojanović | 184 Citations [scispace.com]

- 5. Determination_Degree of Substitution_Sodium this compound [hoseachem.com]

- 6. CN104459018A - Method for measuring sodium content and degree of substitution of sodium carboxymethylcellulose by titration - Google Patents [patents.google.com]

- 7. scialert.net [scialert.net]

- 8. scispace.com [scispace.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Determination of the degree of substitution of sodium carboxymethylcellulose by potentiometric titration and use of the extended henderson-hasselbalch equation and the simplex method for the evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Non-destructive and direct determination of the degree of substitution of this compound by HR-MAS 13C NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. NMR characterization of sodium this compound: Substituent distribution and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR characterization of sodium this compound: Substituent distribution and mole fraction of monomers in the polymer chains | Performance Analytics [scinapse.io]

- 17. cdn.apub.kr [cdn.apub.kr]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The Degree of Substitution Determination Method of Sodium this compound – SINOCMC [sino-cmc.com]

From Field to Pharma: A Technical Guide to Carboxymethyl Cellulose Synthesis from Agricultural Waste

A comprehensive overview for researchers, scientists, and drug development professionals on the sustainable synthesis of Carboxymethyl Cellulose (B213188) (CMC) from agricultural byproducts. This guide details the conversion of raw agricultural waste into a high-purity excipient suitable for pharmaceutical applications, focusing on experimental protocols, quantitative data analysis, and process visualization.

The valorization of agricultural waste is a cornerstone of sustainable industrial development. Abundant lignocellulosic biomass, often considered waste, presents a valuable and renewable resource for the synthesis of high-value bioproducts. Carboxymethyl cellulose (CMC), a widely used cellulose ether, is a prime example. Its biocompatibility, non-toxicity, and versatile physicochemical properties make it an indispensable excipient in the pharmaceutical industry, with applications ranging from tablet binding and disintegration to viscosity modification in liquid and semi-solid formulations.[1][2] This technical guide provides an in-depth exploration of the synthesis of CMC from various agricultural waste sources, offering detailed experimental methodologies and comparative data to aid researchers in this burgeoning field.

The Core Process: From Lignocellulose to this compound

The synthesis of CMC from agricultural waste is a multi-step process that begins with the extraction and purification of cellulose from the raw lignocellulosic matrix. This is followed by a two-step chemical modification: alkalization and etherification.[3]

1.1. Cellulose Extraction: Liberating the Backbone

The initial and critical step is the removal of non-cellulosic components, primarily hemicellulose and lignin (B12514952), from the agricultural feedstock.[4] A common and effective method involves a combination of acid-chlorite and alkaline treatments.[4] The acid-chlorite treatment, known as delignification or bleaching, removes the majority of lignin and other color-imparting impurities.[4] Subsequent alkaline treatment, typically with sodium hydroxide (B78521) (NaOH), solubilizes and removes hemicellulose and any remaining lignin.[4]

1.2. Alkalization: Activating the Cellulose

The extracted cellulose is then activated through a process called mercerization or alkalization. This involves treating the cellulose with a concentrated solution of NaOH in an organic solvent slurry, most commonly isopropyl alcohol or ethanol (B145695).[1][3] This step is crucial as it swells the cellulose fibers, disrupts the crystalline structure, and converts the hydroxyl groups into more reactive alkoxides (Cell-O-Na+), making them accessible for the subsequent etherification reaction.[3]

1.3. Etherification: Attaching the Carboxymethyl Groups

The final chemical modification step is etherification, where the activated alkali cellulose is reacted with an etherifying agent, typically monochloroacetic acid (MCA) or its sodium salt, sodium monochloroacetate (SMCA).[1][3] This reaction introduces the carboxymethyl groups (-CH2-COOH) onto the cellulose backbone at the C2, C3, and C6 positions of the anhydroglucose (B10753087) units, resulting in the formation of sodium this compound.

1.4. Purification: Ensuring Pharmaceutical Grade

The crude CMC product contains byproducts, primarily sodium chloride (NaCl) and sodium glycolate, which must be removed to achieve the high purity required for pharmaceutical applications.[5] Purification is typically achieved by washing the CMC with an alcohol-water mixture (e.g., ethanol/water or methanol (B129727)/water) to dissolve and remove the impurities.[6] The purified CMC is then dried to a constant weight.[6]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key stages of CMC synthesis, compiled from various research studies. Researchers should note that optimal conditions can vary depending on the specific agricultural waste source.

Cellulose Extraction from Agricultural Waste

This protocol is a composite of methods described for various feedstocks.[4][7][8]

Materials:

-

Dried and ground agricultural waste (e.g., rice straw, sugarcane bagasse, corn cobs)

-

Sodium hydroxide (NaOH) solution (2-20% w/v)

-

Acetic acid

-

Sodium chlorite (B76162) (NaClO2)

-

Distilled water

-

n-hexane

-

Ethanol (95%)

Procedure:

-

Pre-treatment: The raw agricultural waste is first washed, dried, and ground to a fine powder.

-

Delignification (Acid-Chlorite Treatment):

-

Suspend the ground biomass in a solution of acetic acid and sodium chlorite in water.[4]

-

Heat the mixture at 70-80°C for 4-12 hours with constant stirring.[4] This step is often repeated until the product becomes colorless.[7]

-

Filter the solid product (holocellulose) and wash with distilled water until the pH is neutral.[4]

-

-

Hemicellulose Removal (Alkaline Treatment):

-

Treat the holocellulose with a sodium hydroxide solution (e.g., 2% NaOH) at 100°C for 4 hours with stirring.[6]

-

Alternatively, for a more thorough removal, treat with a higher concentration of alkali (e.g., 10% potassium hydroxide) at room temperature for 16 hours.[7]

-

Filter the resulting cellulose and wash with distilled water until the pH is neutral.[7]

-

-

Further Purification (Optional):

-

Drying: Dry the purified cellulose in an oven at 40-60°C for 24 hours to a constant weight.[6][8]

Synthesis of this compound (CMC)

This protocol outlines the alkalization and etherification steps.[1][3][6]

Materials:

-

Extracted cellulose

-

Isopropyl alcohol or Ethanol

-

Sodium hydroxide (NaOH) solution (20-40% w/v)

-

Monochloroacetic acid (MCA) or Sodium monochloroacetate (SMCA)

-

Methanol

-

Glacial acetic acid

Procedure:

-

Alkalization:

-

Disperse a known weight of extracted cellulose (e.g., 5 g) in an organic solvent such as isopropyl alcohol (e.g., 80 mL) in a reaction flask.[1]

-

Add a specific volume of concentrated NaOH solution (e.g., 10 mL of 20-40% NaOH) to the slurry.[1]

-

Stir the mixture at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 1-1.5 hours) in a shaking water bath to ensure uniform activation of the cellulose.[1][6]

-

-

Etherification:

-

Neutralization and Purification:

-

Cool the reaction mixture and filter to separate the solid product.

-

Suspend the crude CMC in methanol (e.g., 200 mL).[6]

-

Neutralize the suspension by adding glacial acetic acid dropwise until the pH reaches 7.[6]

-

Wash the neutralized CMC product multiple times with an aqueous ethanol solution (e.g., 70-80% ethanol) to remove byproducts like sodium chloride and sodium glycolate.[6][8]

-

Perform a final wash with absolute ethanol or methanol.[6]

-

-

Drying: Dry the purified CMC in an oven at 50-80°C to a constant weight.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on CMC synthesis from different agricultural waste sources. This allows for a direct comparison of reaction conditions and outcomes.

Table 1: Reaction Conditions and Yields for CMC Synthesis from Various Agricultural Wastes

| Agricultural Waste Source | NaOH Concentration (%) | Etherifying Agent (per g of cellulose) | Reaction Temperature (°C) | Reaction Time (h) | CMC Yield (g/g cellulose) | Degree of Substitution (DS) | Reference |

| Corncob | 30 | 1.2 g MCA | 55 | 3.5 | 1.20 | 2.27 | [6] |

| Sugarcane Bagasse | 20 | Not specified | 50 | Not specified | Not specified | Highest | [1] |

| Sugarcane Bagasse | 25 | 0.5 g Chloroacetic acid | 30 | 2.95 | Not specified | 1.79 | [9] |

| Sugarcane Bagasse | 30 | Not specified | Not specified | Not specified | Not specified | 0.78 | |

| Rice Straw | 30 | 1:1.4 (Cellulose:MCA ratio) | Not specified | Not specified | Not specified | 0.49 | [10] |

| Rice Straw | 40 g/100 mL | Not specified | Not specified | Not specified | Not specified | 0.89 | [8] |

| Wheat Straw | Not specified | Not specified | 70 | 2 | Not specified | 0.88 | [11] |

| Wheat Straw | 7.5 M | 12.69 M MCA | 60 | 3 | 1.21 | 2.5 | [12] |

| Oil Palm Fibres | 40 | Not specified | Not specified | Not specified | Highest | Not specified | [1] |

| Coconut Fibres | 40 | Not specified | Not specified | Not specified | Highest | Not specified | [1] |

| Almond Shells/Stems | Not specified | Not specified | Not specified | Not specified | Not specified | Up to 2.83 | [13] |

| Fig Stems | Not specified | Not specified | Not specified | Not specified | Not specified | Up to 2.83 | [13] |

Table 2: Influence of Reaction Parameters on CMC Properties (Example from Sugarcane Bagasse)

| Parameter | Variation | Effect on CMC Yield | Effect on Degree of Substitution (DS) | Reference |

| NaOH Concentration | 20%, 30%, 40% | Variable, increased for some sources | Highest at 20% | [1] |

| Reaction Temperature | 40°C, 50°C, 60°C | Highest at 60°C | Highest at 50°C | [1] |

| Amount of SMCA | 1 g, 3 g, 5 g | Increased with increasing SMCA | Maximum at 5 g | [1] |

Visualization of Processes and Pathways

Visual diagrams are essential for understanding the complex relationships in chemical synthesis and experimental workflows. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Chemical pathway for the synthesis of CMC from cellulose.

Caption: Experimental workflow for CMC synthesis from agricultural waste.

Conclusion and Future Perspectives

The synthesis of this compound from agricultural waste represents a significant step towards a more sustainable and circular bioeconomy. This guide demonstrates that a variety of agricultural byproducts can serve as viable feedstocks for producing high-quality CMC. The detailed protocols and compiled data provide a solid foundation for researchers to optimize synthesis conditions for their specific raw materials.

Future research should focus on green chemistry approaches to further enhance the sustainability of the process. This includes the exploration of novel, less hazardous solvents and catalysts, as well as the development of more energy-efficient extraction and purification methods. For drug development professionals, understanding the influence of the agricultural source and synthesis parameters on the final physicochemical properties of CMC—such as degree of substitution, viscosity, and purity—is paramount for its successful application in pharmaceutical formulations. The continued innovation in this field holds the promise of not only reducing agricultural waste but also providing a cost-effective and reliable source of this essential pharmaceutical excipient.

References

- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 2. Recent Developments of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 4. Waste Materials as a Resource for Production of CMC Superabsorbent Hydrogel for Sustainable Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 6. researchgate.net [researchgate.net]

- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 8. espublisher.com [espublisher.com]

- 9. Synthesis of this compound from Sugarcane Bagasse [etd.aau.edu.et]

- 10. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Rheological Properties of Carboxymethyl Cellulose Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of carboxymethyl cellulose (B213188) (CMC) solutions, a critical aspect for its application in research, pharmaceuticals, and various industrial formulations. Understanding the flow behavior of CMC is paramount for product development, quality control, and process optimization.

Introduction to Carboxymethyl Cellulose (CMC)

Sodium this compound (CMC) is a water-soluble anionic polymer derived from cellulose.[1] It is produced by treating cellulose with sodium hydroxide (B78521) and then reacting it with sodium monochloroacetate. The resulting polymer is characterized by its degree of substitution (DS), which represents the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, and its molecular weight (or degree of polymerization). These two parameters are fundamental in determining the rheological behavior of CMC solutions.[1]

CMC is widely used as a thickener, stabilizer, binder, and film-former in a variety of applications, including pharmaceuticals, food products, and personal care items.[2][3] Its efficacy in these roles is directly linked to the viscosity and flow characteristics of its aqueous solutions.

Rheological Behavior of CMC Solutions

CMC solutions are typically non-Newtonian fluids, meaning their viscosity is dependent on the shear rate applied.[4][5] At most concentrations and molecular weights, they exhibit pseudoplastic, or shear-thinning, behavior.[4][5][6][7] This means that the viscosity decreases as the shear rate increases. This property is advantageous in many applications; for instance, a product may be thick at rest (high viscosity) to provide stability but flow easily when poured or injected (low viscosity).

At very low concentrations, CMC solutions may exhibit nearly Newtonian behavior, where viscosity is largely independent of the shear rate.[5] Conversely, at very high concentrations, some studies have noted thixotropic properties, where the viscosity decreases over time under constant shear.[5][8]

Factors Influencing the Rheology of CMC Solutions

The rheological properties of a CMC solution are not intrinsic but are influenced by a multitude of factors. A thorough understanding of these factors is essential for formulating products with desired textural and flow characteristics.

The concentration of CMC in a solution is one of the most significant factors affecting its viscosity. As the concentration of CMC increases, the viscosity of the solution increases in a nearly linear fashion.[1][9] This is due to the increased entanglement and interaction of the polymer chains at higher concentrations.

The molecular weight of the CMC polymer has a profound impact on the viscosity of its solutions. At the same concentration, CMC with a higher molecular weight will produce a significantly more viscous solution.[4][8] This is because longer polymer chains lead to a greater degree of intermolecular entanglement.

The viscosity of CMC solutions is inversely related to temperature.[10] As the temperature increases, the kinetic energy of the polymer molecules rises, leading to a decrease in intermolecular interactions and a subsequent reduction in viscosity.[10] This effect is generally reversible; however, prolonged exposure to high temperatures can cause permanent degradation of the polymer and a permanent loss of viscosity.[1] The degree of substitution can influence the temperature stability, with higher DS values sometimes leading to less viscosity change with temperature.

The viscosity of a CMC solution is stable over a wide pH range, typically between 6.5 and 9.0.[1] However, outside of this range, the viscosity can change significantly. Below pH 6, the viscosity tends to decrease rapidly as the carboxymethyl groups become protonated, reducing the electrostatic repulsion between polymer chains and leading to a more coiled conformation. At very high pH values (above 11.0), viscosity can also decrease.

The degree of substitution affects the solubility and solution characteristics of CMC. A higher DS generally leads to a more uniform substitution along the cellulose backbone, which can influence hydration and intermolecular interactions. The effect of DS on viscosity is complex and can be interrelated with molecular weight and solution preparation.[1]

The presence of inorganic salts can reduce the viscosity of CMC solutions.[1] The cations from the salt can shield the negative charges of the carboxymethyl groups, reducing electrostatic repulsion and causing the polymer chains to adopt a more compact conformation. The valence of the cation plays a significant role; monovalent cations cause a lesser reduction in viscosity compared to divalent or trivalent cations, which can even lead to precipitation.[1]

The logical relationship between these primary factors and the resulting viscosity of the CMC solution is illustrated in the diagram below.

Caption: Key factors influencing the viscosity of CMC solutions.

Quantitative Data Summary

The following tables summarize the general quantitative relationships between various factors and the viscosity of CMC solutions, as described in the literature. Specific viscosity values are highly dependent on the grade of CMC (molecular weight and DS), the specific test conditions, and the equipment used.

Table 1: Effect of Concentration on Apparent Viscosity

| CMC Concentration (% w/w) | General Effect on Viscosity | Typical Behavior |

| < 0.5% | Low viscosity | Near-Newtonian |

| 0.5% - 2.0% | Medium to high viscosity | Pronounced shear-thinning |

| > 2.0% | Very high viscosity | Strong shear-thinning, potential thixotropy |

Note: This table presents a generalized trend. Actual viscosity values can range from under 100 mPa·s to several thousand mPa·s depending on the CMC grade.

Table 2: Influence of Molecular Weight on Viscosity

| Molecular Weight ( g/mol ) | Relative Viscosity at Same Concentration |

| 9 x 10⁴ (Low) | Low |

| 2.5 x 10⁵ (Medium) | Medium |

| 7 x 10⁵ (High) | High |

Source: Adapted from studies investigating different molecular weight grades of CMC.[4]

Table 3: Effect of Temperature on Viscosity

| Temperature (°C) | General Effect on Viscosity |

| 25°C | Baseline viscosity |

| 50°C | Significant decrease in viscosity |

| > 50°C | Continued decrease, potential for permanent degradation |

Note: The viscosity of a CMC solution will decrease as the temperature rises.[9][10]

Table 4: pH Stability Range for Viscosity

| pH Range | Effect on Viscosity |

| < 6.0 | Rapid decrease |

| 6.5 - 9.0 | Stable and maximal |

| 9.0 - 11.0 | Gradual decrease |

| > 11.5 | Rapid decrease |

Source: General stability ranges reported for typical CMC grades.[1][9]

Experimental Protocols

Accurate and reproducible rheological measurements of CMC solutions require standardized experimental protocols. Below are methodologies for solution preparation and viscosity measurement.

Proper hydration of CMC is crucial to avoid the formation of agglomerates or "fisheyes," which can lead to inaccurate viscosity readings.

Apparatus and Materials:

-

Sodium this compound (specified grade)

-

Distilled or deionized water

-

Variable-speed overhead stirrer or magnetic stirrer

-

Beaker of appropriate size

-

Analytical balance

Procedure:

-

Weigh the required amount of CMC powder accurately.

-

Measure the required volume of distilled water into a beaker.

-

Begin agitating the water to create a vortex.

-

Slowly and steadily add the CMC powder into the vortex to ensure each particle is wetted individually.[11]

-

Continue stirring at a moderate speed for a specified period (e.g., 1-2 hours) until the CMC is fully dissolved and the solution is homogeneous.[12]

-

Allow the solution to stand for a sufficient time (e.g., up to 24 hours) to ensure complete hydration and the removal of entrapped air bubbles.[11]

The workflow for preparing a CMC solution for rheological testing is depicted below.

Caption: Workflow for preparing a CMC solution.

Rotational viscometers and rheometers are commonly used to measure the viscosity of CMC solutions.

Apparatus:

-

Calibrated rotational viscometer (e.g., Brookfield type) or a controlled-stress/controlled-rate rheometer.[11]

-

Appropriate spindle or geometry (e.g., cone-and-plate, parallel plate).[4]

-

Temperature-controlled water bath or Peltier system.[11]

-

Sample cup or beaker.

Procedure:

-

Instrument Setup: Calibrate the viscometer/rheometer according to the manufacturer's instructions.[11] Select a spindle and rotational speed (or shear rate range) appropriate for the expected viscosity of the sample.

-

Temperature Control: Bring the CMC solution to the desired test temperature and allow it to equilibrate.[11]

-

Sample Loading: Place an adequate amount of the CMC solution into the sample cup, ensuring the spindle or geometry is immersed to the correct level without introducing air bubbles.

-

Measurement:

-

For a single-point viscosity measurement (Viscometer): Start the spindle rotation at a specified speed. Allow the reading to stabilize (typically after 1 minute) before recording the viscosity value.[11]

-

For a flow curve (Rheometer): Program the instrument to apply a range of shear rates (e.g., from 0.1 to 1000 s⁻¹) and record the corresponding shear stress or viscosity.[4] This will characterize the shear-thinning behavior.

-

-

Data Recording: Record the viscosity (in mPa·s or cP), temperature, spindle/geometry used, and the rotational speed or shear rate.

The general workflow for rheological measurement is outlined in the following diagram.

Caption: General workflow for rheological measurements.

Conclusion

The rheological properties of this compound solutions are complex and influenced by a variety of factors including concentration, molecular weight, temperature, pH, and the presence of salts. A comprehensive understanding and control of these factors are essential for leveraging the full potential of CMC in scientific research and product development. The predominantly shear-thinning nature of CMC solutions makes them highly versatile for a wide range of applications. By following standardized protocols for solution preparation and measurement, researchers and drug development professionals can ensure accurate and reproducible characterization of CMC rheology, leading to the development of high-quality and stable formulations.

References

- 1. Properties of Sodium this compound and Factors Affecting Viscosity of CMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 2. ulab360.com [ulab360.com]

- 3. silverson.com [silverson.com]

- 4. INVESTIGATION OF THE INFLUENCE OF MOLECULAR WEIGHT OF POLYMER ON THE RHEOLOGICAL BEHAVIOR OF CARBOXYMETHYLCELLULOSE SOLUTIONS - ProQuest [proquest.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Rheological behavior of polymer solutions of this compound [scielo.org.mx]

- 7. Preparation and Rheological Characterization of Cross-Linked Dialdehyde this compound | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. celluloseether.com [celluloseether.com]

- 10. s-cmcs.com [s-cmcs.com]

- 11. News - Testing Method of Food Grade Sodium CMC Viscosity [kimachemical.com]

- 12. Testing Method of Food Grade Sodium CMC Viscosity – SINOCMC [sino-cmc.com]

The Core Mechanism of Carboxymethyl Cellulose Hydrogel Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl cellulose (B213188) (CMC), a water-soluble anionic derivative of cellulose, has garnered significant attention in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and non-toxic nature.[1][2] Its ability to form hydrogels—three-dimensional polymeric networks that can absorb and retain large amounts of water or biological fluids—makes it an excellent candidate for applications such as drug delivery, tissue engineering, and wound dressings.[2][3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying CMC hydrogel formation, detailing the critical processes of physical and chemical crosslinking, factors influencing gelation, and comprehensive experimental protocols for synthesis and characterization.

The Building Block: Carboxymethyl Cellulose

CMC is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid. The cellulose backbone is composed of repeating β-D-glucopyranose units linked by β-1,4 glycosidic bonds. During carboxymethylation, carboxymethyl groups (-CH2-COOH) are substituted onto the hydroxyl groups of the glucose units. The extent of this substitution, known as the degree of substitution (DS), significantly influences the properties of the CMC, including its solubility and reactivity.

References

An In-depth Technical Guide to the Solubility Characteristics of Carboxymethyl Cellulose in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of carboxymethyl cellulose (B213188) (CMC), a widely used excipient in the pharmaceutical and other industries. Understanding the solubility of CMC is critical for its effective application in various formulations. This document details the solubility of CMC in different solvents, the key factors influencing its solubility, and standardized experimental protocols for its determination.

Executive Summary

Carboxymethyl cellulose (CMC) is a cellulose derivative that is soluble in both hot and cold water, forming viscous colloidal solutions.[1][2][3][4][5][6] It is, however, generally insoluble in organic solvents such as methanol, ethanol (B145695), acetone, chloroform, and benzene.[2][3][7] The solubility of CMC is not a fixed value but is significantly influenced by several factors, primarily the degree of substitution (DS), molecular weight, temperature, and the pH of the medium. A degree of substitution above 0.4 is generally required for water solubility, with solubility increasing as the DS increases.[8][9] Higher molecular weight CMC tends to have lower solubility. While general trends are well-established, precise quantitative solubility data can vary depending on the specific grade of CMC and the interplay of these influencing factors.

Solubility of this compound in Various Solvents

The solubility of CMC is dictated by its chemical structure, which features a cellulose backbone with carboxymethyl groups (-CH2-COOH) substituting some of the hydroxyl groups. These polar carboxyl groups render the otherwise insoluble cellulose soluble in water.[10]

Aqueous Solvents

Water is the primary and most effective solvent for CMC. It is readily soluble in both cold and hot water.[2][3][4] The dissolution process involves an initial swelling of the polymer particles, followed by their gradual dispersion to form a true solution.[3]

Organic Solvents

CMC is generally considered insoluble in most pure organic solvents.[2][3][7] This includes common solvents such as:

-

Methanol

-

Ethanol

-

Acetone

-

Chloroform

-

Benzene

Mixed Solvent Systems

While insoluble in pure organic solvents, CMC can exhibit some solubility in mixtures of water and water-miscible organic solvents like ethanol and glycerol.[11] The solubility in these systems is dependent on the ratio of the solvents. Generally, a higher proportion of water is required to achieve significant dissolution.

Factors Influencing the Solubility of this compound

The solubility of CMC is a multifactorial property. A thorough understanding of these factors is essential for formulation development and troubleshooting.

Degree of Substitution (DS)

The Degree of Substitution is the average number of carboxymethyl groups per anhydroglucose (B10753087) unit on the cellulose chain. It is the most critical factor governing CMC's solubility.[2][8][12][13]

-

Effect on Solubility: A higher DS introduces more hydrophilic carboxymethyl groups, which enhances the polymer's affinity for water and, consequently, its solubility.[2] A DS value greater than 0.4 is generally necessary for CMC to be water-soluble.[8] As the DS increases, the transparency and stability of the CMC solution also improve.[3]

Table 1: Effect of Degree of Substitution (DS) on the Aqueous Solubility of this compound (Qualitative)

| Degree of Substitution (DS) | Solubility in Water | Solubility in Aqueous Alkali |

| < 0.4 | Insoluble (swellable) | Soluble |

| > 0.4 | Soluble | Soluble |

Note: This table represents a general trend. Specific solubility values can vary based on other factors.

Molecular Weight

The molecular weight of the CMC polymer also plays a significant role in its solubility characteristics.

-

Effect on Solubility: Generally, lower molecular weight CMC tends to be more soluble than its high molecular weight counterparts.[4] High viscosity grades of CMC, which correspond to higher molecular weights, may require heating to achieve complete dissolution at higher concentrations.[14]

Table 2: Influence of Molecular Weight on the Aqueous Solubility of this compound (General Trend)

| Molecular Weight | General Solubility Trend |

| Low | Higher solubility |

| High | Lower solubility |

Temperature

Temperature affects the rate of dissolution and, to some extent, the solubility of CMC.

-

Effect on Solubility: CMC is soluble in both cold and hot water.[2][3][4] Increasing the temperature generally accelerates the dissolution process.[6] However, prolonged heating at high temperatures can lead to thermal degradation of the polymer, resulting in a permanent reduction in viscosity, which can be misinterpreted as an increase in solubility.[14]

Table 3: Impact of Temperature on the Aqueous Solubility of this compound

| Temperature | Effect on Dissolution Rate | Effect on Solubility |

| Cold Water | Slower | Soluble |

| Hot Water | Faster | Soluble |

Note: While CMC dissolves in both, the kinetics of dissolution are temperature-dependent.

pH of the Medium

The pH of the aqueous medium has a profound effect on the solubility of CMC due to the ionization of the carboxymethyl groups.

-

Effect on Solubility: CMC is most soluble and stable in the pH range of 7 to 9.[15] Below a pH of approximately 4, the carboxylic acid groups become protonated, reducing the polymer's charge and leading to a decrease in solubility and potential precipitation.[7][14] At very high pH (above 10), the viscosity may decrease, although the polymer generally remains in solution.[6]

Table 4: pH Influence on the Aqueous Solubility of this compound

| pH Range | Solubility Behavior |

| < 4 | Decreased solubility, potential precipitation |

| 4 - 10 | Good solubility, stable solutions |

| > 10 | Remains soluble, but viscosity may decrease |

Presence of Salts

The presence of electrolytes in the aqueous solution can influence the solubility of CMC.

-

Effect of Salts: The addition of salts can decrease the viscosity of a CMC solution.[3] High concentrations of certain salts can lead to a "salting out" effect, causing the CMC to precipitate from the solution. The valency of the cations in the salt plays a role, with divalent and trivalent cations having a more pronounced effect on reducing solubility than monovalent cations.[3]

Experimental Protocols for Determining Solubility

Accurate and reproducible determination of CMC solubility is crucial for research and quality control. The following are detailed methodologies for key experiments.

Gravimetric Method for Determining Aqueous Solubility

This method determines the solubility of CMC in water by measuring the mass of the dissolved solid in a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of CMC powder to a known volume of deionized water in a beaker with a magnetic stirrer.

-

Stir the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved CMC at the bottom of the beaker indicates saturation.

-

-

Separation of Saturated Solution:

-

Allow the undissolved CMC to settle.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish. Avoid transferring any solid particles.

-

-

Evaporation of Solvent:

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without degrading the CMC (e.g., 105 °C).

-

Dry the sample to a constant weight. This is achieved when consecutive weighings after further drying show no significant change in mass.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved CMC by subtracting the weight of the empty evaporating dish from the final constant weight.

-

Express the solubility in g/L by converting the mass of dissolved CMC to the equivalent mass in 1 liter of the solvent.

-

UV-Vis Spectrophotometric Method for Determining Concentration

This method is suitable for determining the concentration of CMC in a solution, which can be used to assess solubility if a calibration curve is established. This method is particularly useful for quantifying low concentrations of polymers.[15]

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of CMC with a known concentration in deionized water.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at a specific wavelength using a UV-Vis spectrophotometer. The wavelength of maximum absorbance should be determined by scanning the UV spectrum of a CMC solution.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest.

-

-

Measurement of Unknown Sample:

-

Prepare the sample solution by dissolving CMC in the solvent of interest and allowing it to reach equilibrium.

-

Filter the solution to remove any undissolved particles.

-

Measure the absorbance of the clear filtrate at the same wavelength used for the calibration curve.

-

-

Determination of Concentration:

-

Use the absorbance of the unknown sample and the calibration curve to determine the concentration of CMC in the solution.

-

Protocol for Investigating the Effect of pH on Solubility

This protocol outlines the steps to observe the qualitative and quantitative changes in CMC solubility at different pH values.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

-

-

Dissolution of CMC:

-

Add a known amount of CMC to equal volumes of each buffer solution.

-

Stir all solutions at a constant temperature for a set period to allow for dissolution.

-

-

Qualitative Observation:

-

Visually inspect each solution for the presence of undissolved particles, precipitation, or gel formation.

-

-

Quantitative Analysis (Optional):

-

For a more quantitative assessment, filter each solution and use the gravimetric or UV-Vis spectrophotometric method described above to determine the concentration of dissolved CMC at each pH.

-

Visualizing Experimental Workflows and Relationships

Diagram of the Gravimetric Solubility Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Diagram of Factors Affecting CMC Solubility

Caption: Key Factors Influencing CMC Solubility.

Conclusion

The solubility of this compound is a complex characteristic governed by its physicochemical properties and the surrounding solvent environment. While readily soluble in water, its behavior is finely tuned by the degree of substitution, molecular weight, temperature, pH, and the presence of electrolytes. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is paramount for the successful design and application of CMC-based formulations. The experimental protocols provided in this guide offer standardized methods for accurately characterizing the solubility of different CMC grades, ensuring consistent and reliable results in research and development.

References

- 1. oiv.int [oiv.int]

- 2. gilsonite-bitumen.com [gilsonite-bitumen.com]

- 3. Properties of Sodium this compound and Factors Affecting Viscosity of CMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 4. Sodium this compound Solubility – SINOCMC [sino-cmc.com]

- 5. Properties of this compound - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 6. cellulosechina.com [cellulosechina.com]

- 7. celluloseether.com [celluloseether.com]

- 8. celluloseether.com [celluloseether.com]

- 9. scitepress.org [scitepress.org]

- 10. Rheological Properties of Sodium Carboxymethylcellulose Solutions in Dihydroxy Alcohol/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sellcellulose.com [sellcellulose.com]

- 12. Characterization and solubility effects of the distribution of carboxymethyl substituents along the this compound molecular chain :: BioResources [bioresources.cnr.ncsu.edu]

- 13. ulab360.com [ulab360.com]

- 14. iwaponline.com [iwaponline.com]

- 15. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Thermal Degradation Properties of Carboxymethyl Cellulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation properties of carboxymethyl cellulose (B213188) (CMC), a widely used excipient in the pharmaceutical and other industries. Understanding the thermal stability and decomposition behavior of CMC is critical for its effective use in various applications, particularly in processes involving heat, such as drying, melt extrusion, and sterilization. This document details the multi-stage degradation process, factors influencing thermal stability, and the key analytical techniques used for its characterization.

Thermal Degradation Profile of Carboxymethyl Cellulose

The thermal decomposition of this compound is a complex process that typically occurs in multiple stages. The precise temperatures and mass losses associated with each stage can vary depending on factors such as the degree of substitution (DS), molecular weight, and the presence of impurities.[1] Thermogravimetric analysis (TGA) is the primary technique used to elucidate this degradation profile.

Degradation Stages:

-

Stage 1: Dehydration: The initial weight loss, typically occurring between 25°C and 230°C, is attributed to the evaporation of adsorbed and bound water molecules within the hydrophilic polymer structure.[2][3] This stage is characterized by an endothermic peak in differential scanning calorimetry (DSC).[2][4]

-

Stage 2: Decomposition of Carboxymethyl Groups and Polymer Backbone Scission: This is the main degradation phase, occurring approximately between 229°C and 325°C.[2][3] It involves the decarboxylation of the carboxymethyl groups and the cleavage of the glycosidic bonds of the cellulose backbone, leading to the formation of volatile products and a significant mass loss.[2][3] This stage is often marked by an exothermic peak in DSC analysis, indicating the thermal degradation of the polymer.[2]

-

Stage 3: Char Formation and Decomposition: The final stage, occurring at temperatures above 325°C, involves the decomposition of the remaining material into a stable carbonaceous residue (char).[2][3] The gases generated during this phase of cellulose pyrolysis primarily include H₂, CO₂, CO, CH₄, and other small organic compounds.[2][3]

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of CMC:

-

Degree of Substitution (DS): The DS, which represents the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, significantly impacts thermal stability. Generally, a higher DS leads to lower thermal stability.[1] This is because the carboxymethyl groups can initiate degradation at lower temperatures.[1]

-

Molecular Weight: Higher molecular weight CMC generally exhibits greater thermal stability.[1] Longer polymer chains possess stronger intermolecular forces, requiring more energy to initiate decomposition.[1]

-

Presence of Salts: The type of counter-ion in the carboxymethyl group (e.g., Na+, K+, Ca2+) can affect thermal stability. CMC salts generally show lower thermal stability than the parent cellulose.[5]

-

Crosslinking: Crosslinking CMC with polycarboxylic acids can increase its thermal stability by creating a more robust network structure.[6][7] The decarboxylation temperature and glass transition temperature can be shifted to higher values in crosslinked samples.[6][7]

Quantitative Data on Thermal Degradation

The following tables summarize quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound under various conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Sample | Stage 1 Temperature Range (°C) | Stage 1 Mass Loss (%) | Stage 2 Temperature Range (°C) | Stage 2 Mass Loss (%) | Stage 3 Temperature Range (°C) | Stage 3 Mass Loss (%) | Residual Weight at 600°C (%) | Reference |

| CMC LV (powder) | 25 - 229 | 13 | 229 - 325 | 40 | 325 - 600 | 12 | ~35 | [2][3] |

| CMC HV (powder) | 26 - 230 | 12 | 230 - 322 | 41 | 335 - 600 | 13 | ~34 | [2][3] |

| CMC (general) | 60.9 - 83.3 | 4.86 | 330 - 387 | - | - | - | 19.6 | [8] |

| CMC in Saline Solution (SFW) | 253 - 305 | 1.7 | - | - | - | - | - | [2][3] |

| CMC in Saline Solution (SSW) | 261 - 300 | 0.6 | - | - | - | - | [2][3] |

LV: Low Viscosity, HV: High Viscosity, SFW: Solution in Freshwater, SSW: Solution in Saltwater

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Sample | Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

| CMC LV | Endothermic (Dehydration) | 36 - 132 | - | 277 | [2] |

| CMC LV | Exothermic (Degradation) | 273 - 309 | - | -229 | [2] |

| CMC HV | Endothermic (Dehydration) | 40 - 146 | - | 289 | [2] |

| CMC HV | Exothermic (Degradation) | 273 - 308 | - | -189 | [2] |

| Cellulose | Endothermic (Dehydration) | 60.9 - 83.3 | 72.1 | - | [8] |

| Cellulose | Endothermic (Decomposition) | 330 - 387 | 358 | - | [8] |

| CMC | Endothermic (Decomposition) | - | 295 | - | [8] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and compositional analysis of CMC by measuring mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.[9]

-

Sample Preparation: A representative sample of CMC (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., aluminum or platinum).[8][9][10]

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate, commonly 10°C/min or 20°C/min, is applied.[8][11][12]

-

Temperature Range: The analysis is typically run from ambient temperature to 600-800°C.[8][13]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or helium, at a specified flow rate (e.g., 30-100 mL/min) to prevent oxidative degradation.[9][11][14] For studying oxidative stability, air can be used.[9]

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition for each stage.[11]

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in CMC as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the CMC sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, often 10°C/min, is used.[8]

-

Temperature Range: The temperature is scanned over a range relevant to the expected thermal events, for instance, from room temperature to 400°C.[8]

-

Atmosphere: A purge gas, typically dry nitrogen, is used to maintain an inert atmosphere.[8]

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks represent processes that absorb heat (e.g., melting, water evaporation), while exothermic peaks indicate heat-releasing processes (e.g., crystallization, decomposition).[2][8]

4.3 Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in CMC and to monitor chemical changes occurring during thermal degradation.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The CMC sample is typically prepared as a KBr pellet. A small amount of dried CMC is mixed with potassium bromide powder and pressed into a thin, transparent disc.[15] Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used for direct analysis of the solid sample.

-

Experimental Conditions:

-

Spectral Range: Spectra are typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[15]

-

-

Data Analysis: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Changes in the intensity or position of these bands after thermal treatment can indicate the degradation of specific functional groups, such as the cleavage of glycosidic linkages or the loss of carboxyl groups.[15][16]

Visualizations

5.1 Experimental Workflow for Thermal Analysis of CMC

Caption: Workflow for the thermal analysis of this compound.

5.2 Conceptual Diagram of CMC Thermal Degradation

Caption: Conceptual stages of this compound thermal degradation.

References

- 1. hpmcsupplier.com [hpmcsupplier.com]

- 2. mdpi.com [mdpi.com]

- 3. Thermal Degradation of this compound (CMC) in Saline Solution for Applications in Petroleum Industry Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal behavior of this compound in the presence of polycarboxylic acid crosslinkers | Semantic Scholar [semanticscholar.org]

- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. epfl.ch [epfl.ch]

- 11. scispace.com [scispace.com]

- 12. youtube.com [youtube.com]

- 13. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis :: BioResources [bioresources.cnr.ncsu.edu]

- 16. researchgate.net [researchgate.net]

Determining the Molecular Weight of Carboxymethyl Cellulose Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques used for the determination of the molecular weight of carboxymethyl cellulose (B213188) (CMC) polymers. Accurate molecular weight characterization is critical for understanding and predicting the physicochemical properties of CMC, such as viscosity, solubility, and rheological behavior, which are paramount in pharmaceutical formulations and other advanced applications. This document details the experimental protocols for the principal methods employed, presents quantitative data in accessible formats, and includes visualizations to clarify complex workflows.

Introduction to Carboxymethyl Cellulose and the Importance of Molecular Weight

This compound is a cellulose derivative where some of the hydroxyl groups of the glucopyranose monomers are substituted with carboxymethyl groups. The degree of substitution (DS), along with the molecular weight and its distribution (polydispersity), dictates the performance of CMC in various applications.[1][2][3] In the pharmaceutical industry, for instance, the molecular weight of CMC can influence drug release kinetics, the stability of suspensions, and the texture of semi-solid formulations.[4] Therefore, precise and reliable determination of molecular weight is a cornerstone of quality control and product development.

Core Techniques for Molecular Weight Determination

The primary methods for determining the molecular weight of CMC are Size-Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (MALS), and Viscometry. Each technique offers distinct advantages and provides different types of molecular weight averages.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates polymers based on their hydrodynamic volume in solution.[5][6] Larger molecules elute first, as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer elution path.

1. Sample Preparation:

-

Dissolve the CMC sample in the chosen mobile phase to a concentration typically between 0.5 and 5 mg/mL.[7]

-

Gentle agitation or stirring overnight is often required for complete dissolution, especially for high molecular weight grades.

-

Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[8]

2. Instrumentation and Conditions:

-

Columns: Agilent PL aquagel-OH columns are well-suited for the analysis of water-soluble polymers like CMC.[6] A series of columns with different pore sizes can be used to cover a broad molecular weight range.

-

Mobile Phase (Eluent): An aqueous buffer containing salt (e.g., 0.1 M NaNO₃ or 0.5 M Na₂SO₄) is crucial.[6] The salt minimizes ionic interactions between the anionic CMC molecules and the stationary phase, preventing a phenomenon known as ion exclusion that can lead to inaccurate molecular weight estimations.[9]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detectors: A Refractive Index (RI) detector is commonly used as a concentration detector. For absolute molecular weight determination, it is coupled with a Multi-Angle Light Scattering (MALS) detector.

3. Calibration (for conventional SEC):

-

If a MALS detector is not used, the system must be calibrated with polymer standards of known molecular weight. Pullulan standards are commonly used for aqueous SEC.[6]

-

A calibration curve of log(Molecular Weight) versus elution volume is constructed. The molecular weight of the CMC sample is then determined by comparing its elution volume to this curve.

4. Data Analysis:

-

The chromatogram is analyzed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]

- 3. cmccellulose.com [cmccellulose.com]

- 4. researchgate.net [researchgate.net]

- 5. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

The Pivotal Role of Carboxymethyl Groups in Tailoring Cellulose Backbone Functionality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of carboxymethyl groups onto the cellulose (B213188) backbone marks a significant advancement in polymer science, transforming the insoluble, rigid structure of cellulose into a highly versatile, water-soluble polymer known as carboxymethyl cellulose (CMC). This modification unlocks a vast array of functionalities, making CMC an indispensable excipient in the pharmaceutical industry and a valuable material in various other scientific fields. This technical guide delves into the core principles of how carboxymethyl groups dictate the functionality of the cellulose backbone, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Chemistry of Functionalization: Synthesis of this compound

The journey from native cellulose to functionalized CMC involves a two-step chemical modification process: alkalization and etherification.[1]

1.1. Alkalization: The process begins with the treatment of cellulose with a strong alkali, typically sodium hydroxide (B78521) (NaOH), in an aqueous or organic solvent medium.[1][2] This step is crucial as it activates the hydroxyl groups on the anhydroglucose (B10753087) units of the cellulose chain, making them more reactive for the subsequent etherification step. The reaction can be represented as:

Cellulose-OH + NaOH → Cellulose-O⁻Na⁺ + H₂O

1.2. Etherification: The activated alkali cellulose is then reacted with a carboxymethylating agent, most commonly monochloroacetic acid (MCA) or its sodium salt (NaMCA).[1][3] The carboxymethyl groups (-CH₂COOH) are introduced onto the cellulose backbone via a Williamson ether synthesis reaction.[4]

Cellulose-O⁻Na⁺ + ClCH₂COONa → Cellulose-O-CH₂COONa + NaCl

The final product is the sodium salt of this compound, a white or slightly yellowish, odorless, and tasteless powder.[3]

The Degree of Substitution (DS): A Critical Parameter

The degree of substitution (DS) is a paramount parameter that defines the average number of carboxymethyl groups attached to each anhydroglucose unit in the cellulose chain.[5] The theoretical maximum DS is 3.0, as each anhydroglucose unit has three available hydroxyl groups for substitution.[6] However, in practice, the DS of commercial CMC typically ranges from 0.4 to 1.4.[7] The DS profoundly influences the physicochemical properties and, consequently, the functionality of CMC.

Impact of DS on Key Properties

A higher degree of substitution generally leads to:

-

Increased Aqueous Solubility: The introduction of hydrophilic carboxymethyl groups disrupts the extensive hydrogen bonding network present in native cellulose, allowing water molecules to penetrate and solubilize the polymer.[5][6][8] A DS value greater than 0.6 is generally required for good water solubility.[6]

-